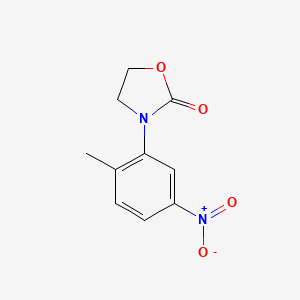

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Description

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a 1,3-oxazolidin-2-one derivative featuring a 2-methyl-5-nitrophenyl substituent at the 3-position of the oxazolidinone ring. The compound likely serves as an intermediate in drug synthesis, particularly for antibiotics like linezolid and sutezolid, which share the 1,3-oxazolidinone pharmacophore .

Properties

IUPAC Name |

3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-7-2-3-8(12(14)15)6-9(7)11-4-5-16-10(11)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLSIJYTTLZBJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2CCOC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Reduction: 3-(2-Methyl-5-aminophenyl)-1,3-oxazolidin-2-one.

Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Oxidation: 3-(2-Carboxy-5-nitrophenyl)-1,3-oxazolidin-2-one.

Scientific Research Applications

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antibacterial properties against various bacterial strains.

Medicine: Investigated for its potential use as an antibacterial agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is primarily related to its antibacterial properties. The compound likely inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival . The nitro group may also contribute to its antibacterial activity by generating reactive nitrogen species that can damage bacterial DNA and other cellular components .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Methyl Group : The 2-methyl group in the target compound may enhance lipophilicity (higher logP) compared to unsubstituted analogs, influencing membrane permeability .

- Hydroxyl/Nitro Combinations: 5-(3-Hydroxy-4-nitrophenyl)-1,3-oxazolidin-2-one exhibits increased hydrogen-bonding capacity (2 donors, 5 acceptors) compared to the target compound, likely improving aqueous solubility .

Physicochemical Properties

Calculated and experimental properties from the literature:

Key Trends :

Reactivity and Catalytic Reduction

The nitro group in 1,3-oxazolidinones is critical for reduction to pharmacologically active amines. Comparative studies reveal:

- 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one : Reduced by Au-NCs/SCNPs catalysts in a two-step process: rapid nitro → azo intermediate, followed by slow azo → amine conversion .

- Furazolidone : Contains a nitrofuran group, which undergoes reduction to cytotoxic intermediates, limiting its therapeutic use despite antibacterial activity .

Biological Activity

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound features a nitrophenyl group that significantly influences its reactivity and biological interactions. The presence of the oxazolidinone core contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : It may inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinones. This action can lead to bacteriostatic effects against a range of Gram-positive bacteria.

- Cytotoxic Effects : The nitro group in the structure can undergo bioreduction in vivo, generating reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells.

Biological Activity Overview

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of oxazolidinones exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus. The compound was shown to be effective at concentrations as low as 0.5 µg/mL.

- Cytotoxicity Assays : In vitro assays using various cancer cell lines revealed that the compound could reduce cell viability by inducing apoptosis at concentrations ranging from 1 to 10 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways .

- Enzyme Interaction Studies : Research indicated that the compound could inhibit certain enzymes involved in cancer metabolism, suggesting its potential role as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

- Methodology : Begin with nitration of the phenyl ring followed by cyclization with chloroethyl isocyanate. Key parameters include temperature control (60–80°C for nitration, 100–120°C for cyclization) and solvent selection (e.g., dichloromethane for cyclization). Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel and a hexane/ethyl acetate gradient .

- Data Validation : Use H NMR to confirm the absence of unreacted intermediates (e.g., nitro group signals at δ 8.0–8.5 ppm) and FT-IR to verify oxazolidinone carbonyl absorption (~1750 cm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- Structure : C NMR to confirm the oxazolidinone ring (carbonyl at ~155 ppm) and nitrophenyl substituents (aromatic carbons at 120–140 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 249.08) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use fume hoods for synthesis due to potential nitro group toxicity. Refer to safety data sheets (SDS) for nitroaromatic compounds, emphasizing PPE (gloves, lab coat, goggles) and emergency procedures (e.g., skin contact: wash with soap; inhalation: move to fresh air) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the oxazolidinone carbonyl and nitro group. Compare activation energies for ring-opening reactions with amines or thiols. Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order conditions) .

- Data Contradictions : If experimental yields deviate >10% from computational predictions, re-evaluate solvent effects or transition-state approximations .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical or tautomeric forms of this compound?

- Strategies :

- X-ray Crystallography : Determine crystal packing and confirm the absence of tautomerism (e.g., oxazolidinone vs. open-chain forms) .

- 2D NMR (COSY, NOESY) : Identify H-H coupling patterns to rule out conformational isomers .

Q. How do electronic effects of the nitro group influence the compound’s stability under oxidative or photolytic conditions?

- Experimental Design :

- Photostability : Expose to UV light (254 nm) in quartz cuvettes; track degradation via UV-Vis spectroscopy (absorbance loss at λmax ~300 nm).

- Oxidative Stability : Treat with HO/Fe (Fenton’s reagent); analyze products via LC-MS for nitro-to-amine reduction or ring cleavage .

Q. What strategies address low yields in multi-step syntheses involving this compound?

- Troubleshooting :

- Intermediate Trapping : Isolate and characterize side products (e.g., dimerization via oxazolidinone ring-opening).

- Catalysis : Screen Pd/C or Cu(I) catalysts to enhance cyclization efficiency .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.